molecular formula C5H7F3O3 B15221690 Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

Cat. No.: B15221690
M. Wt: 172.10 g/mol
InChI Key: JQIVIJNGOXXHPV-SCSAIBSYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is a chemical compound with the molecular formula C5H7F3O3. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by trifluoromethyl and hydroxyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism by which propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: The parent acid of the ester.

    2-Hydroxy-2-methylpropanoic acid: Lacks the trifluoromethyl group.

    3,3,3-Trifluoropropanoic acid: Lacks the hydroxyl and methyl groups.

Uniqueness

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the hydroxyl group enhances its reactivity and ability to form hydrogen bonds .

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3/t4-/m1/s1

InChI Key

JQIVIJNGOXXHPV-SCSAIBSYSA-N

Isomeric SMILES

C[C@@](C(=O)OC)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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